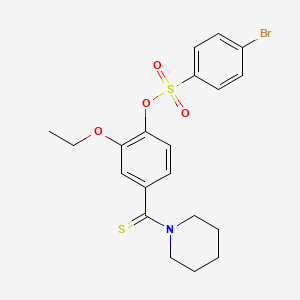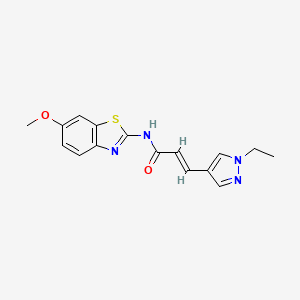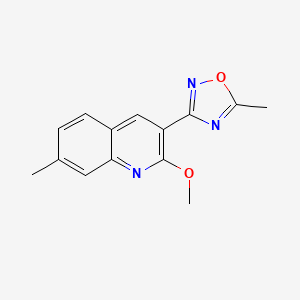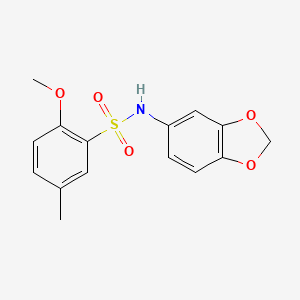
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-bromobenzenesulfonate
説明
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-bromobenzenesulfonate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as EPC or EPC-1 and has been found to have a variety of applications in the field of biochemistry and physiology. In
作用機序
The mechanism of action of EPC-1 involves its ability to block ion channels and G protein-coupled receptors. Specifically, EPC-1 binds to the extracellular portion of these proteins, preventing the flow of ions through the channel or the activation of the receptor. This mechanism of action makes EPC-1 a valuable tool for studying the function of these proteins in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of EPC-1 depend on the specific ion channel or G protein-coupled receptor that it targets. In general, EPC-1 has been found to have a variety of effects on cellular function, including changes in membrane potential, calcium signaling, and neurotransmitter release. These effects make EPC-1 a valuable tool for studying the function of these proteins in cells.
実験室実験の利点と制限
One of the main advantages of using EPC-1 in lab experiments is its selectivity for specific ion channels and G protein-coupled receptors. This selectivity allows researchers to study the function of these proteins in isolation, without the interference of other channels or receptors. Additionally, EPC-1 has been found to have a high affinity for its targets, making it a potent tool for studying their function.
One limitation of using EPC-1 in lab experiments is its potential toxicity. While EPC-1 has been found to be relatively safe in cell culture experiments, its effects on whole organisms are not well understood. Additionally, EPC-1 may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
将来の方向性
There are many future directions for research on EPC-1. One promising area of study is the development of new analogs of EPC-1 that have improved selectivity and potency. Additionally, researchers could use EPC-1 to study the function of ion channels and G protein-coupled receptors in disease states, such as cancer or neurological disorders. Finally, EPC-1 could be used in the development of new drugs that target these proteins, providing a valuable tool for drug discovery.
科学的研究の応用
EPC-1 has been found to have a variety of applications in scientific research. One of the most promising applications is in the study of ion channels. EPC-1 has been shown to selectively block certain types of ion channels, making it a valuable tool for studying the function of these channels in cells. Additionally, EPC-1 has been used in the study of G protein-coupled receptors, which are important targets for drug development.
特性
IUPAC Name |
[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4S2/c1-2-25-19-14-15(20(27)22-12-4-3-5-13-22)6-11-18(19)26-28(23,24)17-9-7-16(21)8-10-17/h6-11,14H,2-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFZAINIMWKIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4685555.png)
![5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B4685563.png)
![2-bromo-N-[4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4685567.png)
![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B4685569.png)

![1,3-dimethyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4685573.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4685592.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4685593.png)
![3-[3-(4-bromo-2-chlorophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4685601.png)
![7-methyl-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4685602.png)
![2-{4-[2-methyl-2-(3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4685610.png)

![4-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4685630.png)
